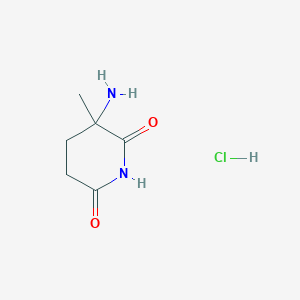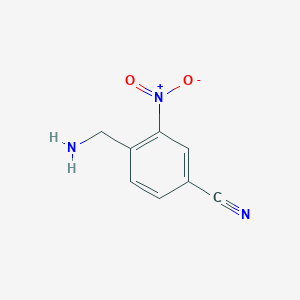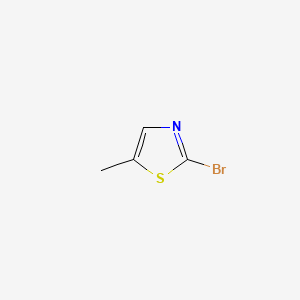
3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride
Übersicht
Beschreibung
The compound 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride is not directly described in the provided papers. However, related compounds with similar structures have been synthesized and studied for their potential pharmaceutical applications. For instance, the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones has been reported, which are of interest as potential drugs for the treatment of estrogen-dependent diseases . Another study describes the synthesis of 6-arylpiperidine-2,4-diones from β-aryl-β-aminoacids, which are useful building blocks for heterocyclic chemistry . These studies provide insights into the synthesis and potential applications of compounds structurally related to 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride.
Synthesis Analysis
The synthesis of compounds similar to 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride involves multi-step chemical processes. For example, the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones includes the separation of enantiomers and testing for aromatase inhibition . Another synthesis pathway starts from β-aryl-β-aminoacids and involves chain extension into δ-aryl-δ-amino-β-ketoacids, followed by acylation with Meldrum's acid . These methods highlight the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of compounds related to 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride has been analyzed using various techniques. For instance, the absolute configuration of enantiomers of a synthesized compound was determined by comparing circular dichroism (CD) spectra . In another study, the unexpected conformation of a synthesized compound was revealed through single crystal X-ray structural analysis, showing nonplanar geometry and intermolecular interactions . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and its implications for biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include aminomethylation, which is directed primarily to specific positions on the pyridine ring, and subsequent reactions to obtain various derivatives . The synthesis of 3-Amino-1-(5-Chloro-2-Hydroxyphenyl)Imidazolidine-2,4-Dione involved unexpected reactions leading to a different substance than anticipated, highlighting the complexity of chemical synthesis and the importance of structural confirmation .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride are inferred from their synthesis and structural analysis. The inhibitory activity of synthesized compounds against human placental aromatase suggests their potential as pharmaceutical agents . The stability of the compounds' conformation is influenced by various intermolecular interactions, as observed in crystal structure analysis . These properties are essential for predicting the behavior of these compounds in biological systems and their suitability for drug development.
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Application : This compound is used in the development of novel substituted piperidine-2,6-dione derivatives for treating Sickle Cell Disease and β-Thalassemia .
- Methods of Application : The application describes a series of novel substituted piperidine-2,6-dione derivatives and their use in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels .
- Results : These compounds are useful for treatment of sickle cell disease and β-thalassemia .
-
Biochemical Research
- Application : (S)-3-aminopiperidine-2,6-dione, the pharmacophore of thalidomide, is a key intermediate of indigoidine biosynthesis .
- Methods of Application : A biocatalyst that converts L-glutamine to (S)-2 was developed, providing a promising enzymatic strategy to prepare enantiomerically pure (S)-2 .
- Results : This research provides a new method for the biosynthesis of indigoidine .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-amino-3-methylpiperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-6(7)3-2-4(9)8-5(6)10;/h2-3,7H2,1H3,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABIMORGEXTPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride | |
CAS RN |
73839-06-2 | |
| Record name | 3-amino-3-methylpiperidine-2,6-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1288912.png)




![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1288923.png)
![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)




